
tert-Butyl(((1r,4r)-4-ethynylcyclohexyl)methoxy)diphenylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl(((1r,4r)-4-ethynylcyclohexyl)methoxy)diphenylsilane is an organosilicon compound that features a tert-butyl group, a cyclohexyl ring with an ethynyl substituent, and a diphenylsilane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(((1r,4r)-4-ethynylcyclohexyl)methoxy)diphenylsilane typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:
Formation of the Cyclohexyl Intermediate: The cyclohexyl ring with an ethynyl substituent can be synthesized through a series of reactions, including halogenation and subsequent substitution reactions.
Introduction of the Diphenylsilane Moiety: The diphenylsilane group is introduced via a hydrosilylation reaction, where a silane reagent reacts with an alkyne in the presence of a catalyst.
Attachment of the tert-Butyl Group: The tert-butyl group is typically introduced through a tert-butylation reaction, using tert-butyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, utilizing continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl(((1r,4r)-4-ethynylcyclohexyl)methoxy)diphenylsilane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the ethynyl group or other unsaturated moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while substitution reactions can introduce various alkyl or acyl groups.
Aplicaciones Científicas De Investigación
tert-Butyl(((1r,4r)-4-ethynylcyclohexyl)methoxy)diphenylsilane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of tert-Butyl(((1r,4r)-4-ethynylcyclohexyl)methoxy)diphenylsilane involves its interaction with various molecular targets and pathways. The compound’s reactivity is influenced by the presence of the tert-butyl, ethynyl, and diphenylsilane groups, which can participate in different chemical reactions. These interactions can lead to the formation of new bonds and the modification of existing structures, making the compound useful in various synthetic and research applications.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl(dimethyl)silyl chloride: Used in similar hydrosilylation reactions.
Cyclohexylmethanol: Shares the cyclohexyl ring structure.
Diphenylsilane: Contains the diphenylsilane moiety.
Uniqueness
tert-Butyl(((1r,4r)-4-ethynylcyclohexyl)methoxy)diphenylsilane is unique due to the combination of its structural features, which confer specific reactivity and properties. The presence of the ethynyl group allows for further functionalization, while the diphenylsilane moiety provides stability and compatibility with various chemical environments.
Propiedades
Fórmula molecular |
C25H32OSi |
|---|---|
Peso molecular |
376.6 g/mol |
Nombre IUPAC |
tert-butyl-[(4-ethynylcyclohexyl)methoxy]-diphenylsilane |
InChI |
InChI=1S/C25H32OSi/c1-5-21-16-18-22(19-17-21)20-26-27(25(2,3)4,23-12-8-6-9-13-23)24-14-10-7-11-15-24/h1,6-15,21-22H,16-20H2,2-4H3 |
Clave InChI |
OIVNZAJEAVVNST-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3CCC(CC3)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







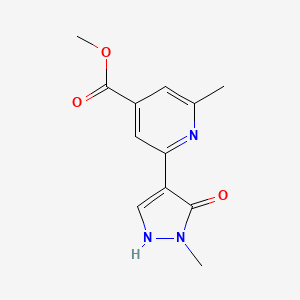
![2-[2-(2-Aminophenoxy)ethoxy]-4-nitroaniline](/img/structure/B13712855.png)

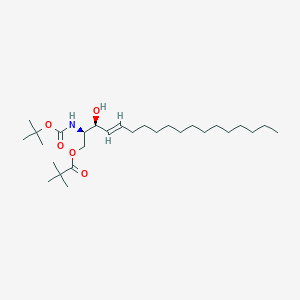
![2-{(1R,3R)-3-[(2S,3S)-(2-tert-Butoxycarbonylamino-3-methylpentanoyl)methylamino]-1-hydroxy-4-methylpentyl}thiazole-4-carboxylic acid](/img/structure/B13712871.png)
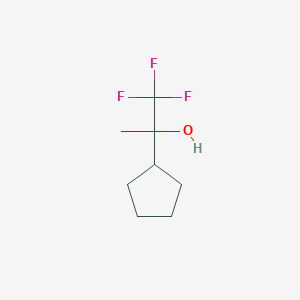
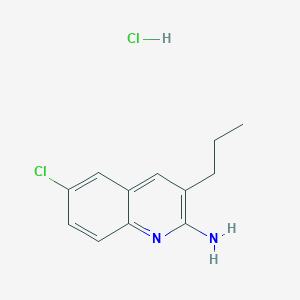
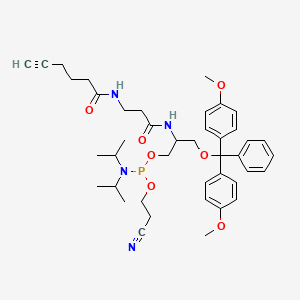
![4-(Cyclopropylmethyl)-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid](/img/structure/B13712893.png)
